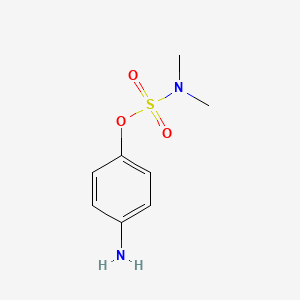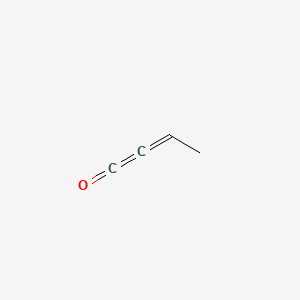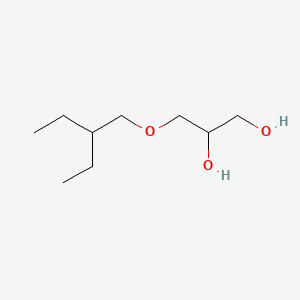
2-Ethylbutyl glyceryl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylbutyl glyceryl ether is an organic compound that belongs to the class of glyceryl ethers. It is characterized by the presence of an ether functional group, which consists of an oxygen atom connected to two alkyl or aryl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylbutyl glyceryl ether can be achieved through the etherification of glycerol with 2-ethylbutanol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether bond. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound often employs the Williamson ether synthesis method. In this process, an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is usually prepared by reacting an alcohol with a strong base, such as sodium hydride. This method is preferred for its efficiency and scalability in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylbutyl glyceryl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The ether group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.
Substitution: Halogenating agents like hydrogen bromide (HBr) and hydrogen iodide (HI) are employed for substitution reactions
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Alkyl halides and other substituted ethers
Applications De Recherche Scientifique
2-Ethylbutyl glyceryl ether has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of lipid metabolism and membrane biology.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized as a fuel additive, plasticizer, and in the production of surfactants .
Mécanisme D'action
The mechanism of action of 2-Ethylbutyl glyceryl ether involves its interaction with specific molecular targets and pathways. The compound can act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic substances. It may also interact with lipid membranes, altering their fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl ether: A simple ether with two ethyl groups.
Ethylene glycol dimethyl ether: Contains two methoxy groups attached to an ethylene backbone.
2-Butoxyethanol: An ether with a butyl group and an ethylene glycol moiety .
Uniqueness
2-Ethylbutyl glyceryl ether is unique due to its specific structure, which combines a glyceryl backbone with an ethylbutyl group. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
73986-45-5 |
|---|---|
Formule moléculaire |
C9H20O3 |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
3-(2-ethylbutoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H20O3/c1-3-8(4-2)6-12-7-9(11)5-10/h8-11H,3-7H2,1-2H3 |
Clé InChI |
FDPKCIQPYOUHEI-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)COCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


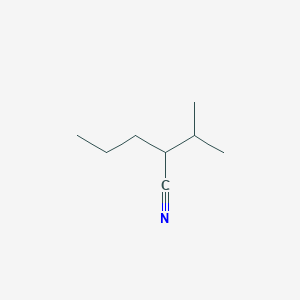

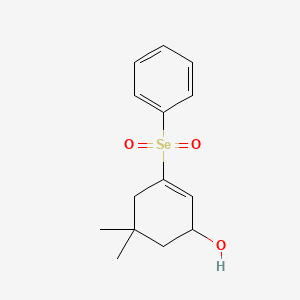

![6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14445032.png)
![tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate](/img/structure/B14445036.png)
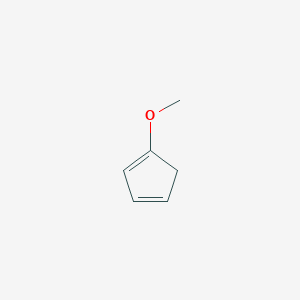

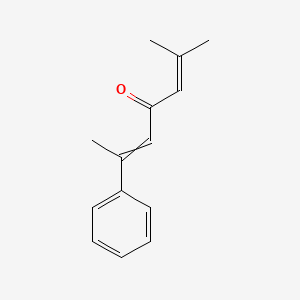
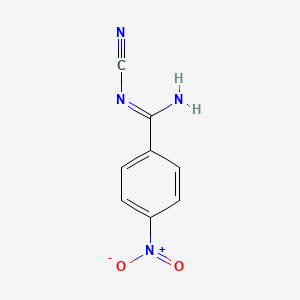
![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)
